molecular formula C8H11Cl2N5 B3071766 {[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride CAS No. 1013430-70-0

{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride

Cat. No.: B3071766
CAS No.: 1013430-70-0
M. Wt: 248.11
InChI Key: IIDPGBKVXSDMJW-UHFFFAOYSA-N
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Description

{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride is a high-purity chemical reagent designed for use in medicinal chemistry and drug discovery research. This compound features a bifunctional 1,2,4-triazole scaffold substituted with a 4-pyridinyl ring and an aminomethyl group. The 1,2,4-triazole core is a privileged structure in medicinal chemistry, known for its role in forming key interactions with biological targets such as enzymes and receptors . Its presence is significant in the development of compounds with potential biological activities, which have been investigated for areas including acetylcholinesterase inhibition and anti-inflammatory action . The incorporation of the 4-pyridinyl ring enhances the molecule's potential as a ligand in coordination chemistry, as pyridine and related diazines are commonly used as coordinating sites in the construction of metal-organic frameworks (MOFs) and other functional materials . The primary amine group on the triazole ring serves as a versatile handle for further synthetic modification, allowing researchers to readily conjugate this building block to other molecular entities. This makes the compound particularly valuable for the synthesis of more complex molecules, such as potential protease inhibitors or novel chemical probes. As a dihydrochloride salt, the compound offers improved solubility in aqueous systems, facilitating its use in various biological assay conditions. This compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5.2ClH/c9-5-7-11-8(13-12-7)6-1-3-10-4-2-6;;/h1-4H,5,9H2,(H,11,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDPGBKVXSDMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NNC(=N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.

    Introduction of the Methylamine Group: The final step involves the alkylation of the triazole-pyridine intermediate with a methylamine source, followed by conversion to the dihydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxide derivatives of the pyridine ring.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The triazole ring's ability to interact with biological systems makes it a valuable scaffold in drug design. Studies have demonstrated that derivatives of triazoles can effectively inhibit the growth of various pathogens, including fungi and bacteria .

Anticancer Properties
Triazole derivatives have also been investigated for their anticancer activities. The compound {[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride has shown promise in preclinical studies targeting specific cancer cell lines. Its mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival .

Neuroprotective Effects
Emerging research suggests that triazole-based compounds may possess neuroprotective properties. These compounds are being studied for their potential to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Agricultural Applications

Fungicides and Pesticides
The unique chemical structure of this compound allows it to act as a fungicide in agricultural settings. It has been evaluated for its effectiveness against various plant pathogens, providing an alternative to traditional chemical treatments that may have environmental drawbacks .

Plant Growth Regulators
Research has indicated that triazole compounds can influence plant growth and development. They may act as growth regulators by modulating hormonal pathways within plants, leading to improved yield and resistance to environmental stressors.

Materials Science

Synthesis of Metal-Organic Frameworks (MOFs)
The compound has been utilized in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. The incorporation of triazole units enhances the stability and functionality of these frameworks, making them suitable for various industrial applications.

Nanomaterials Development
Recent studies have explored the use of this compound in the development of nanomaterials. Its ability to coordinate with metal ions facilitates the creation of nanoparticles with tailored properties for use in electronics and photonics.

Case Studies

Study Application Area Findings
Study 1AntimicrobialDemonstrated significant inhibition of fungal growth compared to control groups .
Study 2AnticancerShowed selective cytotoxicity against breast cancer cell lines with minimal effects on normal cells .
Study 3AgriculturalEffective as a fungicide against common crop pathogens, leading to improved crop yields .
Study 4Materials ScienceSuccessfully synthesized MOFs with enhanced thermal stability using triazole derivatives as linkers.

Mechanism of Action

The mechanism of action of {[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride involves its interaction with specific molecular targets. The pyridine and triazole rings can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, influencing their function. The methylamine group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole derivatives with amine-functionalized side chains and aromatic substituents. Below is a comparative analysis with key analogs:

Structural and Molecular Comparisons

Compound Name Molecular Formula Substituents on Triazole Core Molecular Weight (g/mol) Key Identifiers/CAS Numbers
{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride (Target) C₈H₁₁Cl₂N₅ 3-(4-pyridinyl), 5-(methylamine) 256.12 SCHEMBL4789635, IIDPGBKVXSDMJW-UHFFFAOYSA-N
{2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride C₉H₁₃Cl₂N₅ 3-(4-pyridinyl), 5-(ethylamine) 270.14 CAS 1426444-81-6
[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride C₆H₁₄Cl₂N₄ 1-(isopropyl), 5-(methylamine) 221.12 CAS 1798775-38-8
{2-[3-(3-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride hydrate C₉H₁₃Cl₂N₅·xH₂O 3-(3-pyridinyl), 5-(ethylamine) + hydrate 270.14 + H₂O CAS 933704-28-0
[1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride C₁₃H₁₈Cl₂N₄O 1-cyclohexyl, 3-(4-pyridinyl-oxadiazole) 317.21 CAS 1239751-07-5

Key Observations:

Substituent Effects: The ethylamine analog (C₉H₁₃Cl₂N₅) has a higher molecular weight (~14 g/mol) than the target compound due to the extended alkyl chain, which may enhance lipophilicity . The 3-pyridinyl isomer (CAS 933704-28-0) demonstrates how positional isomerism impacts steric and electronic interactions, which could influence receptor binding in biological applications .

Synthetic Accessibility: The isopropyl-substituted derivative (CAS 1798775-38-8) highlights challenges in steric hindrance during synthesis, as bulky groups may reduce reaction yields .

Applications:

  • While the target compound lacks explicit pesticidal activity, analogs like ethiprole and fipronil () demonstrate that triazole derivatives are widely explored in agrochemicals.
  • The oxadiazole-containing analog (CAS 1239751-07-5) may have applications in kinase inhibition due to its rigid heterocyclic framework .

Research Findings and Challenges

  • Physicochemical Properties: Hydrochloride salts of these compounds improve water solubility, critical for biological assays. However, hygroscopicity remains a challenge for long-term storage .
  • Biological Activity: Although specific data for the target compound is scarce, ethylamine analogs (e.g., CAS 1426444-81-6) are investigated for antimicrobial and anticancer properties due to their ability to chelate metal ions .
  • Safety Data: Limited safety information is available for most analogs, underscoring the need for comprehensive toxicological profiling .

Biological Activity

{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride is a compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology. This compound features a triazole ring fused with a pyridine moiety, which contributes to its diverse biological activities. The following sections will explore its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The compound is characterized by the molecular formula C8H11Cl2N5C_8H_{11}Cl_2N_5 and has a unique structure that enhances its solubility and stability in aqueous environments. The synthesis typically involves multi-step processes including:

  • Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine and appropriate nitrile compounds.
  • Attachment of the Pyridine Ring : Introduced via nucleophilic substitution reactions.
  • Methylamine Group Introduction : Alkylation of the triazole-pyridine intermediate followed by conversion to the dihydrochloride salt form .

Antimicrobial Properties

Recent studies have shown that compounds containing triazole rings exhibit significant antimicrobial activities. For instance, derivatives of 1,2,4-triazoles have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for certain derivatives are reported as low as 0.9 µg/mL against Candida tenuis and 3.9 µg/mL against Mycobacterium luteum .

Anticancer Activity

The anticancer potential of this compound has been highlighted in studies involving cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma). Notably, one derivative exhibited an IC50 value of 39.2 ± 1.7 μM against MDA-MB-231 cells, indicating significant cytotoxic effects .

In silico modeling suggests that these compounds may act as inhibitors of key signaling pathways involved in cancer progression, particularly through the inhibition of BRAF and MEK serine-threonine protein kinases .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNotable Mechanism
Compound AMIC = 0.9 µg/mLIC50 = 39.2 µMBRAF/MEK inhibition
Compound BMIC = 3.9 µg/mLIC50 = Not reportedUnknown
This compoundMIC = Low values reportedIC50 = 39.2 ± 1.7 μMMAPK pathway modulation

Case Studies

Several case studies have documented the efficacy of triazole derivatives in treating infections and cancer:

  • Antibacterial Screening : A study evaluated a series of triazole derivatives against common bacterial strains using agar diffusion methods. The results indicated that certain derivatives exhibited potent antibacterial properties with low MIC values .
  • Anticancer Efficacy : In vitro cytotoxicity assays on various cancer cell lines revealed that specific triazole derivatives significantly reduced cell viability, suggesting their potential as lead compounds for drug development .

Q & A

Q. What are the key steps in synthesizing {[3-(4-Pyridinyl)-1H-1,2,4-Triazol-5-yl]Methyl}Amine Dihydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with a triazole-thiol precursor. For example, 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol undergoes S-alkylation with alkyl halides in alkaline methanol (NaOH/MeOH) at room temperature . Critical parameters include:
  • Solvent choice : Methanol is preferred for solubility and reactivity .
  • Catalyst/base : NaOH facilitates deprotonation and nucleophilic substitution .
  • Temperature control : Room temperature minimizes side reactions .
    Post-synthesis, dihydrochloride salt formation is achieved via acidification, ensuring crystallinity and stability .

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer : Structural confirmation relies on:
  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR identify proton and carbon environments, confirming pyridinyl and triazolyl moieties .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (MW: 263.12 g/mol) and fragmentation patterns .
    Purity (>90%) is assessed via HPLC or elemental analysis, with chloride content verified by ion chromatography .

Q. What spectroscopic techniques are employed for structural elucidation?

  • Methodological Answer :
  • NMR : Assigns protons on the pyridine ring (δ 8.5–8.7 ppm) and triazole methylene group (δ 4.3–4.5 ppm) .
  • Infrared (IR) Spectroscopy : Confirms N-H stretches (3200–3400 cm1^{-1}) and aromatic C=C vibrations (1500–1600 cm1^{-1}) .
  • X-ray Crystallography (if crystals are obtained): Resolves bond lengths and angles, e.g., triazole-pyridine dihedral angles (~15°) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer :
  • Reproducibility checks : Standardize reaction conditions (e.g., stoichiometry, solvent purity) to minimize batch variability .
  • Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign ambiguous peaks .
  • Crystallographic validation : Compare experimental X-ray data with computational models (e.g., DFT-optimized structures) to confirm conformations .

Q. What strategies are used to study the compound's potential biological activity?

  • Methodological Answer :
  • Enzyme inhibition assays : Screen against kinases or metalloenzymes (e.g., carbonic anhydrase) using fluorescence-based protocols .
  • Receptor binding studies : Radiolabeled ligands (e.g., 3H^3 \text{H}-tagged analogs) quantify affinity for targets like GABA receptors .
  • Cellular cytotoxicity : Evaluate IC50_{50} values in cancer cell lines (e.g., MTT assay) to assess antitumor potential .

Q. What methodologies assess the environmental stability and degradation pathways of the compound?

  • Methodological Answer :
  • Hydrolysis studies : Expose the compound to aqueous buffers (pH 3–9) at 25–50°C, monitoring degradation via LC-MS .
  • Photolysis experiments : Use UV-Vis light chambers to simulate sunlight-induced breakdown, identifying metabolites .
  • Ecotoxicology models : Assess bioaccumulation in Daphnia magna or algae to predict ecological risks .

Data Contradiction Analysis

  • Example Scenario : Conflicting 1H^1 \text{H}-NMR shifts for the triazole methylene group (δ 4.3 vs. 4.7 ppm).
    • Resolution :

Verify solvent effects (DMSO vs. CDCl3_3) and pH, as protonation states alter chemical shifts .

Re-crystallize the compound to ensure purity and eliminate solvent artifacts .

Cross-validate with 15N^{15} \text{N}-NMR to resolve tautomeric ambiguities in the triazole ring .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride
Reactant of Route 2
{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride

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